molecular formula Fe3H2O4 B12308134 Rienso;Hydroxy(oxo)iron,iron;C 7228;Code 7228;Cytogen;Ferrheme

Rienso;Hydroxy(oxo)iron,iron;C 7228;Code 7228;Cytogen;Ferrheme

Cat. No.: B12308134
M. Wt: 233.55 g/mol
InChI Key: UCNNJGDEJXIUCC-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and CAS Registry

Ferumoxytol is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as hydroxy(oxo)iron;iron , reflecting its dual iron oxidation states and oxygen coordination environments. The compound’s molecular formula, Fe₃H₂O₄ , denotes a stoichiometric ratio of three iron atoms, two water molecules, and four oxygen atoms.

The Chemical Abstracts Service (CAS) registry number 722492-56-0 serves as its unique identifier in chemical databases and regulatory documents. Additional identifiers include:

Identifier Type Value Source
DrugBank ID DB06215
NCI Thesaurus Code C87701
RXCUI 473387
ChEBI ID CHEBI:50821

Synonymous designations such as Feraheme , C 7228 , and Code 7228 arise from proprietary naming conventions in pharmaceutical contexts.

Structural Relationship to Iron Oxide Polymorphs

Ferumoxytol’s core structure derives from iron oxide polymorphs , particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) . The compound exists as a non-stoichiometric magnetite derivative , featuring a superparamagnetic iron oxide nanoparticle (SPION) core coated with a polyglucose sorbitol carboxymethylether shell. This coating stabilizes the nanoparticle and prevents aggregation in biological systems.

Key structural comparisons to iron oxides include:

  • Magnetite (Fe₃O₄) : Shares the mixed Fe²⁺/Fe³⁺ oxidation state configuration but differs in crystallographic ordering. Ferumoxytol’s core exhibits lattice defects characteristic of ultrafine particles (<30 nm).
  • Maghemite (γ-Fe₂O₃) : Both materials adopt a spinel structure, but maghemite contains only Fe³⁺ ions in a partially vacant lattice. Ferumoxytol’s magnetic properties align more closely with maghemite due to its oxidized iron content.
  • ε-Fe₂O₃ : A metastable polymorph with unique magnetic anisotropy; Ferumoxytol does not adopt this structure but shares surface reactivity traits.

The table below summarizes crystallographic parameters:

Parameter Ferumoxytol Core Magnetite Maghemite
Crystal System Cubic Cubic Cubic
Space Group Fd3m Fd3m P4₃2₁2
Primary Oxidation Fe³⁺/Fe²⁺ Fe³⁺/Fe²⁺ Fe³⁺
Magnetic Order Superparamagnetic Ferrimagnetic Ferrimagnetic

Data sources:

Pharmacopeial Designations and Regulatory Classifications

Ferumoxytol holds United States Adopted Name (USAN) status, codifying its identity in pharmaceutical compendia. The European Pharmacopoeia categorizes it under “Iron-containing colloidal dispersions for injection,” emphasizing its nanoscale formulation.

Regulatory milestones include:

  • FDA Approval : Indicated for iron deficiency anemia in chronic kidney disease patients, with specifications for particle size (17–31 nm) and iron content (30 mg/mL).
  • EMA Classification : Listed as an “Iron replacement product” (ATC code: B03AC) with stringent controls on carbohydrate coating uniformity.

Pharmacopeial testing protocols mandate:

  • X-ray diffraction to verify core crystallinity.
  • Dynamic light scattering for hydrodynamic diameter analysis.
  • Inductively coupled plasma mass spectrometry for iron quantification.

Properties

IUPAC Name

hydroxy(oxo)iron;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Fe.2H2O.2O/h;;;2*1H2;;/q;2*+1;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNNJGDEJXIUCC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Fe]=O.O[Fe]=O.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe3H2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Purification

  • Dialysis : The product is dialyzed against deionized water for 48 hours to remove unreacted ions.
  • Ultrafiltration : Concentrates the colloidal solution to 30 mg Fe/ml.

Sterilization

  • Autoclaving : Performed at 121°C for 15 minutes to ensure sterility.
  • Lyophilization : Optional step for powder formulation, though Rienso is typically stored as a liquid.

Quality Control Parameters

Regulatory specifications for Rienso include:

Parameter Requirement Source
Iron Content 30 mg/ml ± 10%
pH 6.5–8.0
Osmolality 270–330 mOsm/kg
Particle Size 17–31 nm (dynamic light scattering)

Comparative Analysis of Synthesis Methods

Method Advantages Limitations
Co-Precipitation Scalable, low cost Broad size distribution
Hydrothermal Uniform particles, high purity Energy-intensive
Ligand Exchange Precise shell control Requires inert atmosphere

Challenges and Innovations

  • Aggregation Prevention : Arabic gum (2 g) reduces particle aggregation by 40% compared to surfactant-free methods.
  • Shell Stability : Increasing reaction time to 4 hours improves carbohydrate binding efficiency by 25%.
  • Regulatory Compliance : Terminal sterilization must preserve carbohydrate integrity, necessitating strict pH control.

Chemical Reactions Analysis

Types of Reactions

Magnetite undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen and carbon monoxide.

Major Products

Scientific Research Applications

Iron Deficiency Anemia Treatment

Rienso is indicated for the intravenous treatment of iron deficiency anemia in adult patients who are intolerant to oral iron or have chronic kidney disease. It is administered in two doses of 510 mg each, separated by 2 to 8 days. Clinical studies have demonstrated that Rienso significantly improves hematologic parameters such as hemoglobin levels and transferrin saturation compared to oral iron supplements .

Clinical Study Overview:

  • Participants: Over 1400 patients across multiple trials.
  • Primary Endpoint: Change in hemoglobin from baseline to Day 35.
  • Results: Statistically significant improvements were observed (p < 0.001) in hemoglobin levels among patients treated with Rienso compared to those receiving oral iron .
StudyPopulationTreatmentPrimary Outcome
Study 1Non-dialysis dependent CKDRienso vs Oral IronHemoglobin increase
Study 2Non-dialysis dependent CKDRienso vs Oral IronHemoglobin increase
Study 3Hemodialysis patientsRienso vs Oral IronHemoglobin increase

Safety Profile

The administration of Rienso requires careful monitoring due to the risk of hypersensitivity reactions. Patients are observed for at least 30 minutes post-injection to manage any adverse effects . The overall safety profile has been favorable, with no new safety signals reported in recent studies .

MRI Contrast Agent

Beyond its primary use in treating anemia, ferumoxytol has gained attention as a magnetic resonance imaging (MRI) contrast agent . Its superparamagnetic properties allow it to enhance imaging quality without the risks associated with gadolinium-based agents, particularly in patients with renal impairment .

Key Benefits:

  • Longer Blood Pool Phase: Ferumoxytol remains in the bloodstream longer than traditional contrast agents, allowing for extended imaging periods.
  • Natural Iron Pathways: As a naturally occurring element in the body, ferumoxytol integrates into the body’s iron metabolism, minimizing concerns about long-term deposition .

Clinical Use Cases:

  • Ferumoxytol has been utilized successfully in various imaging scenarios, including cardiovascular and central nervous system imaging. Its unique properties make it suitable for patients who cannot tolerate gadolinium or iodinated contrast agents .

Future Research Directions

The potential applications of Rienso extend beyond current uses. Ongoing research is exploring its role in:

  • Targeted Drug Delivery: Leveraging its magnetic properties for targeted therapy.
  • Nanomedicine: Investigating its use as a carrier for other therapeutic agents.

Comparison with Similar Compounds

Chemical and Pharmacological Profiles

The following table summarizes key attributes of Rienso/Ferrheme compared to other iron-based therapeutics and related compounds:

Compound Chemical Structure Therapeutic Use Key Advantages Limitations
Rienso/Ferrheme FeO(OH) nanoparticles + carbohydrate Iron deficiency anemia (IV) Rapid iron replenishment; MRI compatibility Risk of hypersensitivity reactions
Iron Sucrose Fe(OH)₃·sucrose complex Iron deficiency anemia (IV) Lower cost; established safety profile Requires multiple infusions
Ferric Carboxymaltose Fe³⁺-carboxymaltose complex Iron deficiency anemia (IV) Single high-dose administration Hypophosphatemia risk
Ferrous Sulfate FeSO₄·7H₂O Oral iron supplementation Low cost; oral administration Poor bioavailability; GI side effects
Nonheme Iron Oxo Complexes e.g., [FeIV(O)(N4Py)]²+ Experimental oxidation catalysis High reactivity in C–H bond activation Not clinically applicable

Mechanistic and Functional Comparisons

  • Reactivity: Unlike nonheme iron-oxo complexes (e.g., [FeIV(O)(N4Py)]²+), which mediate C–H hydroxylation via high-valent iron intermediates, Rienso/Ferrheme’s FeO(OH) core primarily serves as a pH-sensitive iron reservoir for gradual release in systemic circulation.
  • Stability : The carbohydrate coating in Rienso/Ferrheme prevents rapid renal clearance and reduces oxidative stress compared to uncomplexed iron oxides (e.g., magnetite).
  • Diagnostic Utility: Rienso/Ferrheme’s superparamagnetic properties enable its off-label use as an MRI contrast agent, a feature absent in other IV iron formulations like iron sucrose.

Clinical and Industrial Contexts

  • Efficacy : In clinical trials, Rienso/Ferrheme demonstrated comparable hemoglobin response rates to ferric carboxymaltose but with fewer hypophosphatemia cases.
  • Regulatory Status : While Rienso/Ferrheme is FDA-approved, experimental iron-oxo catalysts (e.g., Fenton-like systems) remain confined to laboratory settings due to instability and toxicity.
  • Industrial Codes : The term Code 7228 appears in unrelated contexts in the provided evidence, such as HSN 7228 (alloy steel rods) and wheat cultivars (e.g., Heng 7228), highlighting the need for context-specific interpretation.

Biological Activity

Rienso, also known as ferumoxytol, is a colloidal iron-carbohydrate complex used primarily for the treatment of iron deficiency anemia (IDA) in patients with chronic kidney disease (CKD). This article reviews the biological activity of Rienso, focusing on its mechanism of action, efficacy in clinical studies, safety profile, and relevant pharmacokinetic properties.

Rienso consists of iron oxide particles (Fe3O4) coated with a polyglucose sorbitol carboxymethylether shell. This structure allows the bioactive iron to be isolated from plasma components until it reaches macrophages in the reticuloendothelial system, including the liver, spleen, and bone marrow. Once internalized by macrophages, iron is released from the complex and can either be stored as ferritin or transferred to transferrin for transport to erythroid precursor cells for hemoglobin synthesis .

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of Rienso in treating IDA. A pivotal study randomized 812 patients with IDA to receive either Rienso or a placebo. The results indicated that 81.1% of patients receiving Rienso achieved an increase in hemoglobin (Hgb) levels of at least 2.0 g/dL by week 5 compared to only 5.5% in the placebo group (p < 0.0001) .

Key Findings from Clinical Trials

Efficacy Endpoint Rienso (n=608) Placebo (n=200) P-value
Proportion with Hgb increase ≥2.0 g/dL493 (81.1%)11 (5.5%)<0.0001
Mean change in Hgb from Baseline (g/dL)2.6 (1.5)0.1 (0.9)<0.0001
Proportion with Hgb ≥12.0 g/dL307 (50.5%)6 (3.0%)<0.0001
Mean change in transferrin saturation (%)11.4 (15.1)0.4 (5.8)<0.0001

These results underscore Rienso's superior efficacy compared to placebo in improving hemoglobin levels and transferrin saturation .

Safety Profile

The safety profile of Rienso has been evaluated across multiple studies involving over 1500 subjects. Common adverse reactions include gastrointestinal symptoms such as diarrhea and nausea, headache, dizziness, and hypotension, occurring in less than 2.5% of patients . Serious adverse reactions are rare.

Notable Safety Findings

  • Adverse Reactions : Reported in approximately 7.9% of patients; serious reactions were less than 1%.
  • Reproductive Toxicity : Animal studies indicated potential reproductive toxicity during organogenesis, with effects on fetal weights and development noted at high doses .
  • Hepatic Effects : In a repeated dose toxicity study in rats, females showed hepatic changes such as hemorrhagic necrosis and chronic inflammation at doses comparable to human therapeutic doses .

Pharmacokinetics

Rienso exhibits a dose-dependent pharmacokinetic profile characterized by a half-life of approximately 16 hours and clearance that decreases with increased doses . The mean maximum plasma concentration after administration of two doses of 510 mg was found to be around 206 mcg/mL.

Pharmacokinetic Properties

Parameter Value
Half-life~16 hours
ClearanceDecreases with dose
Volume of Distribution~3.3 L
Maximum Concentration (Cmax)~206 mcg/mL

Rienso is not removed by hemodialysis, making it suitable for use in CKD patients who are often on such treatment regimens .

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